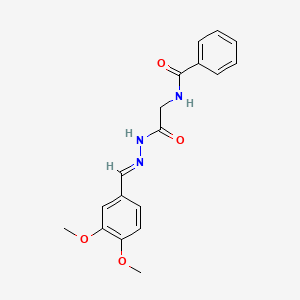

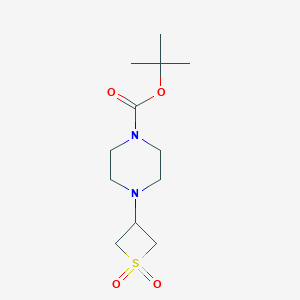

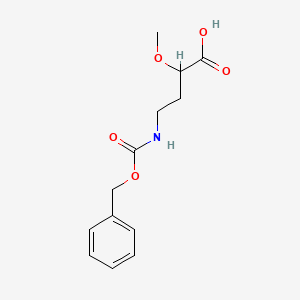

2-((4-(Indolin-1-yl)-4-oxobutyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multistep reactions starting from base chemicals like arylidenemalononitrile and 3-amino-2-cyclohexen-1-one, utilizing solvents such as 1-propanol at reflux temperatures without the need for added catalysts. This approach results in excellent isolated yields of tetrahydroquinoline derivatives and their analogs, showcasing the efficiency of such synthetic methods (Gholap et al., 2007).

Molecular Structure Analysis

The molecular structures of these compounds, including 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogs, are determined through techniques like X-ray diffraction. These studies reveal the presence of various functional groups and their configurations, which play a crucial role in the compound's chemical reactivity and biological activity. The structural analysis is vital for understanding the relationship between the compound's structure and its biological functions (Dyachenko & Dyachenko, 2008).

Chemical Reactions and Properties

The chemical reactivity of tetrahydroquinoline derivatives involves cross-recyclization reactions and interactions with different reagents, leading to the formation of various substituted products. These reactions highlight the versatility and reactivity of the tetrahydroquinoline backbone, which can be modified to produce a wide range of compounds with potentially useful biological activities (Dyachenko & Dyachenko, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are closely linked to their molecular structure. These properties are crucial for the compound's application in different scientific and industrial contexts. For instance, solubility can affect the compound's bioavailability, a critical factor in drug design and development.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's potential as a candidate for further development in various applications. These properties are determined by the functional groups present in the molecule and their interaction with the compound's environment.

- Synthesis and antifungal properties: (Gholap et al., 2007)

- Molecular structure and chemical reactions: (Dyachenko & Dyachenko, 2008)

Scientific Research Applications

Facile Synthesis and Chemical Reactivity

A study by Elkholy & Morsy (2006) outlines the synthesis of tetrahydroquinoline derivatives, which are structurally related to the compound . They explored the reactivity of these derivatives towards various reagents, showcasing the compound's potential for chemical transformations and applications in creating more complex molecules with potential biological activities (Elkholy & Morsy, 2006).

Antifungal Properties

Gholap et al. (2007) synthesized a series of tetrahydroquinoline derivatives and evaluated their antifungal properties. This indicates that compounds with tetrahydroquinoline cores, similar to the one discussed, can be potent candidates for antifungal agent development, highlighting the importance of these structures in medicinal chemistry research (Gholap et al., 2007).

Antioxidant Activity

Salem et al. (2015) investigated the antioxidant activities of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative. This research suggests that similar compounds, including tetrahydroquinoline derivatives, could be explored for their antioxidant potential, providing a basis for further study in pharmacology and biochemistry (Salem et al., 2015).

Anti-inflammatory Activity and Molecular Docking

Abd El-Salam et al. (2009) synthesized a series of tetrahydroquinoline derivatives, including docking studies and evaluation for anti-inflammatory activity. The study provides insights into the compound's potential interaction with biological targets and its therapeutic applications (Abd El-Salam et al., 2009).

Chemosensors for Metal Ions

Shally et al. (2020) designed and synthesized novel tetrahydroquinoline derivatives as chemosensors for selective recognition of Pd2+ ions. This research demonstrates the compound's potential application in environmental monitoring and analytical chemistry for detecting metal ions (Shally et al., 2020).

properties

IUPAC Name |

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]sulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3OS/c24-23(25,26)21-16-7-2-3-8-18(16)28-22(17(21)14-27)31-13-5-10-20(30)29-12-11-15-6-1-4-9-19(15)29/h1,4,6,9H,2-3,5,7-8,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRWIAUGJQFHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)SCCCC(=O)N3CCC4=CC=CC=C43)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Indolin-1-yl)-4-oxobutyl)thio)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)

![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)

![methyl 4-(2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2495831.png)

![[1-(Quinazolin-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2495833.png)

![7-[Chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2495835.png)